Antimony oxalate

Descripción general

Descripción

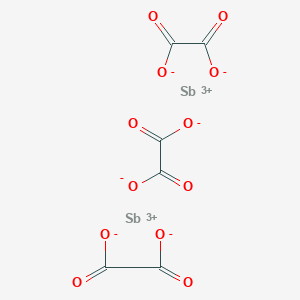

Antimony oxalate is a chemical compound composed of antimony and oxalate ions It is typically represented by the formula Sb2(C2O4)3

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Antimony oxalate can be synthesized through the reaction of antimony(III) oxide with oxalic acid. The process involves refluxing freshly prepared antimony(III) oxide in oxalic acid, resulting in the formation of this compound as a colorless precipitate . Another method involves adding oxalic acid to a solution of antimony trichloride in hydrochloric acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows the laboratory procedures mentioned above, scaled up for industrial use. The key is to maintain controlled reaction conditions to ensure the purity and yield of the compound.

Análisis De Reacciones Químicas

Types of Reactions: Antimony oxalate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form antimony(V) compounds.

Reduction: It can be reduced to elemental antimony under specific conditions.

Decomposition: Upon heating, this compound decomposes to form antimony(III) oxide, carbon dioxide, and carbon monoxide.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide can oxidize antimony(III) to antimony(V) under alkaline conditions.

Reducing Agents: Reducing agents like aluminum and iron can reduce antimony(III) to elemental antimony.

Thermal Decomposition: Heating this compound at around 564 K results in its decomposition.

Major Products Formed:

- Antimony(III) oxide

- Carbon dioxide

- Carbon monoxide

Aplicaciones Científicas De Investigación

Material Science Applications

1.1. Optical Materials

Antimony oxalate is noted for its birefringent properties, making it useful in optical applications. Birefringent materials are essential in modulating light polarization, which is critical for optical communication and laser technology. A study highlighted the synthesis of an antimony(III) fluoride oxalate with significant birefringence, indicating potential uses in advanced optical devices .

1.2. Flame Retardants

Antimony compounds, including this compound, are widely used as flame retardants in various materials. They enhance the fire resistance of polymers and textiles by forming a protective char layer during combustion. This application is particularly relevant in industries such as automotive and construction where fire safety is paramount .

Environmental Applications

2.1. Water Treatment

This compound plays a role in water treatment processes, particularly in the removal of antimony from contaminated water sources. Research indicates that ferric chloride coagulation can effectively remove antimony species from synthetic water, with this compound potentially acting as a coagulant or flocculant . The removal efficiencies observed under varying pH conditions demonstrate its effectiveness in environmental remediation.

| pH Level | Sb(V) Removal Efficiency (%) | Adsorption Density (mg/g) |

|---|---|---|

| 4 | 10 | 118.5 |

| 5 | 70 | 330.6 |

| 6 | 90 | 160.3 |

| 9 | 0 | - |

Electronics and Semiconductor Applications

Antimony compounds are frequently employed as dopants in semiconductor materials due to their ability to modify electrical properties. This compound's unique chemical structure allows it to enhance conductivity and improve the performance of electronic devices . Its integration into thin film technologies has been explored for applications in photovoltaics and other electronic components.

Case Studies

4.1. Synthesis and Characterization of this compound Films

A study investigated the composition of anodic films on antimony obtained from aqueous solutions of oxalic acid at varying concentrations. The Fourier Transform Infrared (FTIR) technique was utilized to analyze the films, revealing insights into the structural properties and potential applications in coatings and electronics .

4.2. Metal Recovery Using Oxalate Chemistry

The use of oxalate for metal recovery has been reviewed extensively, highlighting its efficacy in separating metals from various sources, including industrial waste . this compound's role in this process underscores its potential for sustainable practices in metallurgy.

Mecanismo De Acción

The mechanism of action of antimony oxalate involves its ability to undergo oxidation and reduction reactions, which are crucial in various chemical processes. The molecular targets and pathways involved depend on the specific reactions and applications. For instance, in materials science, it acts as a precursor that decomposes to form antimony oxide, which can then participate in further reactions to form complex materials .

Comparación Con Compuestos Similares

- Bismuth oxalate

- Cadmium oxalate

- Zirconium oxalate

Comparison: Antimony oxalate is unique due to its specific thermal decomposition properties and its role as a precursor in the synthesis of antimony-containing materials. Compared to bismuth oxalate and cadmium oxalate, this compound has distinct thermal stability and decomposition characteristics . Zirconium oxalate, on the other hand, has different coordination chemistry and applications in materials science .

Actividad Biológica

Antimony oxalate, a compound formed from antimony and oxalic acid, has garnered attention due to its potential biological activities. This article explores the biological effects of this compound, including its mechanisms of action, toxicity, therapeutic potential, and relevant case studies.

This compound can be synthesized through the reaction of antimony salts with oxalic acid. Its chemical formula is typically represented as . Understanding its solubility and stability in various pH environments is crucial for evaluating its biological interactions.

Mechanisms of Biological Activity

- Cellular Interaction : Antimony compounds have been shown to interact with various cellular pathways. Research indicates that antimony can disrupt mitochondrial function and induce oxidative stress, leading to apoptosis in certain cell types .

- Oxalate's Role : Oxalate itself is known to influence cellular signaling pathways, particularly in renal epithelial cells. Studies have demonstrated that oxalate exposure activates p38 MAPK and JNK pathways, which are involved in stress responses and apoptosis . This suggests that this compound may also engage these pathways, potentially exacerbating or mitigating cellular stress responses.

- Toxicological Aspects : Antimony is classified as a toxic element. Its compounds can lead to various health issues, including respiratory problems, skin irritation, and gastrointestinal distress upon exposure . The toxicity of this compound needs careful consideration in therapeutic applications.

Table 1: Summary of Biological Effects of this compound

Case Study: Oxalate-Induced Kidney Stone Formation

A study highlighted that high levels of dietary oxalate contribute to the formation of calcium oxalate kidney stones. In patients with elevated urinary oxalate levels, the presence of antimony compounds could exacerbate this condition by increasing oxidative stress within renal tissues .

Propiedades

IUPAC Name |

antimony(3+);oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Sb/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYPOELGNTXHPU-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Sb+3].[Sb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6O12Sb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16455-98-4 | |

| Record name | Antimony oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.